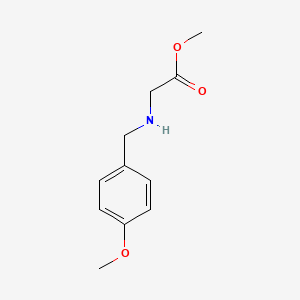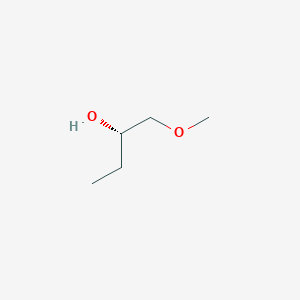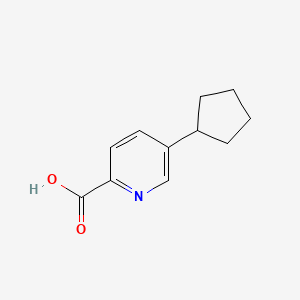![molecular formula C13H15N3 B8700429 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile CAS No. 17380-42-6](/img/structure/B8700429.png)
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile
Descripción general
Descripción
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring substituted with a dimethylaminoethyl group and a carbonitrile group.
Métodos De Preparación
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with dimethylaminoethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype . This interaction modulates various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as dimethyltryptamine and indole-3-acetic acid:
Dimethyltryptamine: Similar in structure but primarily known for its hallucinogenic properties.
Indole-3-acetic acid: A plant hormone with different biological activities compared to this compound.
This compound stands out due to its unique combination of a dimethylaminoethyl group and a carbonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17380-42-6 |
|---|---|
Fórmula molecular |
C13H15N3 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13/h3-4,7,9,15H,5-6H2,1-2H3 |
Clave InChI |
DSNBRTOYUJFTAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
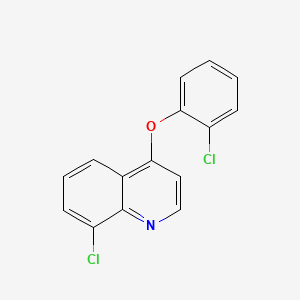
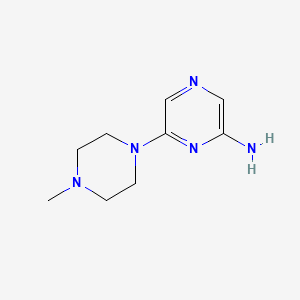
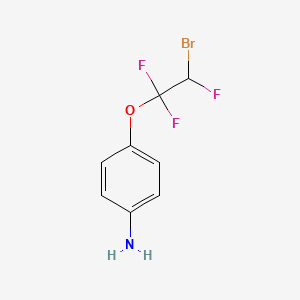
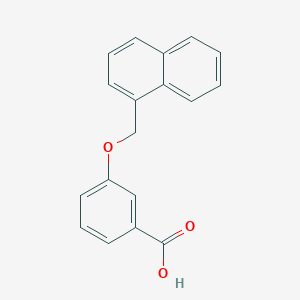

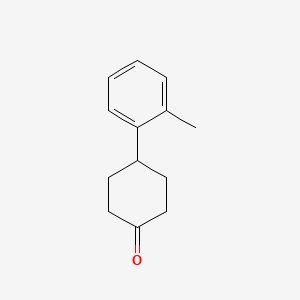

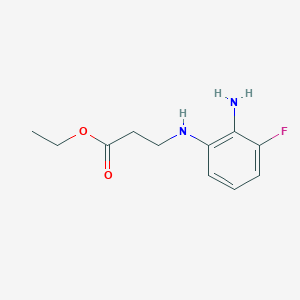
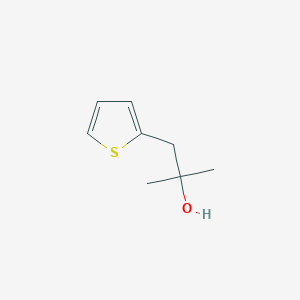
![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)
